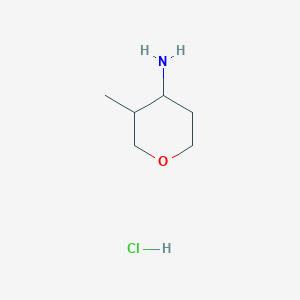

3-Methyloxan-4-amine hydrochloride

Description

3-Methyloxan-4-amine hydrochloride is a stereochemically defined cyclic amine hydrochloride salt. Key characteristics include:

- Molecular formula: C₆H₁₄ClNO

- Molecular weight: 151.634 g/mol (monoisotopic mass: 151.076 g/mol) .

- Stereochemistry: (3R,4R)-configuration at two stereocenters, making it a cis-isomer .

- CAS numbers: 911825-81-5 and 1523530-53-1 .

- Applications: Serves as a chiral building block in pharmaceutical synthesis, particularly for drug candidates requiring rigid amine scaffolds .

Properties

IUPAC Name |

3-methyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQUEEOHOGWETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxan-4-amine hydrochloride involves the reaction of 3-methyltetrahydro-2H-pyran-4-amine with hydrochloric acid . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxan-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed:

Oxidation: Corresponding oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyloxan-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Methyloxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxan-4-amine Hydrochloride Family

4-(3-Chlorophenyl)oxan-4-amine Hydrochloride

- Molecular formula: C₁₁H₁₅Cl₂NO

- Key differences : Substituted with a 3-chlorophenyl group at the 4-position of the oxane ring, increasing lipophilicity and molecular weight (254.15 g/mol) .

- Applications : Likely used in central nervous system (CNS) drug development due to aryl substituents enhancing blood-brain barrier penetration.

4-(2-Methoxyphenyl)oxan-4-amine Hydrochloride

- Molecular formula: C₁₂H₁₈ClNO₂

- Molecular weight : 251.73 g/mol, significantly higher than 3-methyloxan-4-amine due to the aromatic substituent .

cis-3-Methyl-4-aminotetrahydropyran Hydrochloride

- Note: This is a synonym for 3-methyloxan-4-amine hydrochloride, confirming its tetrahydropyran (oxane) backbone and stereochemical identity .

Pharmacologically Active Hydrochloride Salts

Memantine Hydrochloride

- Structure : A adamantane-derived amine with a tricyclic scaffold .

- Key differences : Larger molecular weight (215.76 g/mol) and distinct mechanism (NMDA receptor antagonist) compared to 3-methyloxan-4-amine, which lacks adamantane groups .

Chlorphenoxamine Hydrochloride

Aliphatic Amine Hydrochlorides

Methylhexanamine Hydrochloride (DMAA)

- Molecular formula : C₇H₁₆ClN

- Key differences : Linear aliphatic chain (vs. cyclic oxane) and lower molecular weight (149.66 g/mol). Classified as a stimulant but restricted to research use due to safety concerns .

Methenamine 3-Chloroallylochloride

Comparative Data Table

Biological Activity

3-Methyloxan-4-amine hydrochloride, also known as (3R,4S)-3-Methyloxan-4-amine hydrochloride, is a chiral organic compound characterized by its oxane structure, which includes a methyl group and an amine functional group. Its unique stereochemistry at the 3 and 4 positions significantly influences its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The structural features of this compound contribute to its biological activity:

| Feature | Description |

|---|---|

| Functional Groups | Amine group, which facilitates interactions with enzymes and receptors. |

| Stereochemistry | Specific configurations at the 3 and 4 positions enhance binding affinity to biological targets. |

| Hydrochloride Form | Increases solubility and stability for medicinal applications. |

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The amine group enables it to act as both an agonist or antagonist depending on the target, modulating various physiological processes. Detailed studies are required to elucidate the exact molecular pathways involved.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, influencing neurotransmission.

- Cell Signaling Modulation : Alters intracellular signaling cascades through receptor interaction.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antiviral Properties : Similar compounds have been shown to inhibit viral replication in various studies.

- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to their interaction with neurotransmitter systems.

- Metabolic Regulation : Investigated for roles in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-2-methylpentane | Aliphatic amine | Exhibits strong stimulant properties |

| 2-Amino-1-butanol | Primary alcohol and amine | Involved in various metabolic pathways |

| (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride | Additional hydroxyl group | Known for its neuroprotective effects |

The distinct stereochemistry of this compound contributes to its specific biological activities that may differ from these compounds.

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

- Antiviral Screening : A study demonstrated that derivatives with similar structures exhibited antiviral effects against Hepatitis B virus (HBV), showcasing their potential as therapeutic agents .

- Neuroprotective Research : Research indicates that compounds with oxane structures may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.